(R)-3-(Naphthalen-1-yl)cyclohexanone
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Overview
Description
®-3-(Naphthalen-1-yl)cyclohexanone is a chiral compound featuring a naphthalene ring attached to a cyclohexanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Naphthalen-1-yl)cyclohexanone typically involves the catalytic hydrogenation of naphthalene-substituted cyclohexanones. One common method includes the use of Rhodium (III) catalysts for regioselective C-H bond naphthylation and subsequent transformation into the desired product .
Industrial Production Methods
Industrial production methods for ®-3-(Naphthalen-1-yl)cyclohexanone often involve large-scale catalytic processes, utilizing high-pressure hydrogenation and advanced purification techniques to ensure the desired enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-(Naphthalen-1-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of naphthalene carboxylic acids.
Reduction: Formation of naphthalen-1-yl cyclohexanol.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Scientific Research Applications
®-3-(Naphthalen-1-yl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of ®-3-(Naphthalen-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the cyclohexanone moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine: Another chiral compound with a naphthalene ring, used in chiral synthesis and organic reactions.
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Compounds used as ligands in catalytic reactions.
Uniqueness
®-3-(Naphthalen-1-yl)cyclohexanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of a naphthalene ring and a cyclohexanone moiety allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
479586-35-1 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(3R)-3-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2/t13-/m1/s1 |
InChI Key |
AUCXEQITWZQJIC-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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